3-Fluoro-5-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPITUUQKCGWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380940 | |
| Record name | 3-Fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189628-39-5 | |
| Record name | 3-Fluoro-5-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-methylbenzaldehyde 99% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Reaction Pathways
Strategic Approaches to the Synthesis of 3-Fluoro-5-methylbenzaldehyde
Multi-step synthesis from simple, commercially available benzene (B151609) derivatives remains a fundamental and reliable approach for obtaining this compound. These sequences often involve the strategic introduction of substituents, taking into account their directing effects in electrophilic aromatic substitution, followed by functional group interconversions.
A common starting material for this target molecule is 3-fluorotoluene (B1676563). A plausible and effective multi-step pathway involves the bromination of 3-fluorotoluene to install a handle for the subsequent introduction of the aldehyde group.
Reaction Sequence:
Electrophilic Bromination: Starting with 3-fluorotoluene, an electrophilic aromatic substitution reaction using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) is performed. The fluorine atom is an ortho, para-director, and the methyl group is also an ortho, para-director. The combined directing effects and sterics favor the introduction of the bromine atom at the C5 position, which is para to the fluorine and meta to the methyl group, yielding 1-Bromo-3-fluoro-5-methylbenzene. scbt.comsigmaaldrich.comnih.gov
Grignard Reagent Formation: The resulting aryl bromide is then treated with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (3-fluoro-5-methylphenyl)magnesium bromide.
Formylation: The Grignard reagent is a potent nucleophile and is subsequently reacted with a formylating agent. A common and effective agent for this step is N,N-dimethylformamide (DMF). researchgate.netwisc.edu
Hydrolysis: An acidic workup hydrolyzes the intermediate, yielding the final product, this compound.
An alternative multi-step route involves the oxidation of a pre-functionalized benzyl (B1604629) derivative:
Benzylic Bromination: 3-Fluorotoluene can undergo free-radical bromination at the methyl group using N-bromosuccinimide (NBS) and a radical initiator to form 3-fluoro-1-(bromomethyl)benzene.
Hydrolysis to Alcohol: The benzyl bromide is hydrolyzed to 3-fluorobenzyl alcohol. chemicalbook.com
Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde. A variety of selective oxidation methods can be employed, such as those using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with a co-oxidant like sodium hypochlorite (B82951) or iodosobenzene (B1197198) diacetate (IBD), which are known for their high selectivity in converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. d-nb.infoorganic-chemistry.orgorgsyn.org This route, however, would produce 3-fluorobenzaldehyde, requiring the methyl group to be introduced in a separate step, making the Grignard route from 1-Bromo-3-fluoro-5-methylbenzene more direct. A more logical sequence would be the oxidation of 3-fluoro-5-methylbenzyl alcohol, if available.
Table 1: Key Intermediates in Multi-step Synthesis
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 3-Fluorotoluene | 352-70-5 | C₇H₇F | Starting Material |
| 1-Bromo-3-fluoro-5-methylbenzene | 202865-83-6 | C₇H₆BrF | Halogenated Intermediate |
| (3-fluoro-5-methylphenyl)magnesium bromide | N/A | C₇H₆BrFMg | Grignard Reagent |
| 3-Fluoro-5-methylbenzyl alcohol | N/A | C₈H₉FO | Precursor for Oxidation |
Direct formylation reactions introduce the aldehyde group (-CHO) onto an aromatic ring in a single step via electrophilic aromatic substitution. wikipedia.org Key methods include the Vilsmeier-Haack and Gattermann-Koch reactions.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgijpcbs.com This reagent is a mild electrophile that reacts with electron-rich aromatic compounds. For a substrate like 3-fluorotoluene, the fluorine and methyl groups are both activating and ortho, para-directing. The positions ortho to fluorine are C2 and C6, and the position para is C4. The positions ortho to the methyl group are C2 and C4, and the position para is C6. Therefore, electrophilic attack is strongly favored at the C2, C4, and C6 positions. The desired C5 position is sterically hindered and electronically disfavored for direct electrophilic attack, making the Vilsmeier-Haack reaction an unlikely method for the direct synthesis of this compound from 3-fluorotoluene. wikipedia.org
Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a catalyst mixture, such as AlCl₃ and CuCl. thermofisher.com It is generally suitable for alkylbenzenes but is limited in scope and typically fails with phenols and phenolic ethers. Similar to the Vilsmeier-Haack reaction, the regiochemical outcome on 3-fluorotoluene would be dictated by the directing effects of the existing substituents, making formylation at the C5 position highly improbable. thermofisher.com
Due to these regioselectivity constraints, direct formylation of 3-fluorotoluene is not a practical approach for synthesizing the target compound. These methods are more suited for substrates where the directing groups align to favor substitution at the desired position.
Nucleophilic aromatic substitution (SₙAr) is a powerful strategy for introducing substituents onto aromatic rings, particularly those containing fluorine. The reaction proceeds via an addition-elimination mechanism and is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group.
A synthetic strategy employing SₙAr for this compound would necessitate a precursor with appropriate EWGs. A hypothetical route could involve:
Nitration: Starting with a toluene (B28343) derivative bearing a suitable leaving group (e.g., chlorine or bromine) at the C1 position and a methyl group at C3, di-nitration could place nitro groups at the C4 and C6 positions, strongly activating the ring for nucleophilic attack.
Fluorodenitration: One of the nitro groups could be displaced by a fluoride (B91410) ion using a fluoride source like KF. The high electronegativity of fluorine helps stabilize the negatively charged Meisenheimer intermediate formed during the reaction. bohrium.com
Functional Group Transformation: The remaining nitro group and the initial leaving group would then need to be converted into the methyl and aldehyde functionalities, respectively, through a series of reduction, diazotization, and oxidation/formylation steps.
This approach is considerably more complex than electrophilic substitution routes but highlights the versatility of SₙAr in constructing highly substituted fluorinated aromatics, especially when direct electrophilic substitution is not regiochemically favorable.
Catalytic Synthesis Approaches
Modern catalytic methods offer efficient and often milder alternatives to classical synthetic transformations, providing pathways with high selectivity and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of benzaldehyde (B42025) derivatives, palladium-catalyzed carbonylation is particularly relevant. This reaction typically involves the coupling of an aryl halide or triflate with a source of carbon monoxide.
A highly effective strategy for synthesizing this compound would utilize 1-Bromo-3-fluoro-5-methylbenzene as the starting material. The general catalytic cycle involves:
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide, forming an Ar-Pd(II)-Br complex.
CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the Aryl-Pd bond, forming an acyl-palladium complex.
Reductive Elimination or Hydrogenolysis: The acyl-palladium intermediate is then converted to the aldehyde. This can occur via reaction with a hydride source (e.g., a silane (B1218182) or H₂ from synthesis gas), followed by reductive elimination.
Various sources of the formyl group can be used, avoiding the need to handle toxic carbon monoxide gas directly. These include:
Synthesis Gas (CO/H₂): This industrial method can be used for the formylation of aryl bromides under pressure. nih.gov
Formic Acid (HCOOH): Formic acid can serve as a convenient and environmentally friendly source of CO. nih.gov
Isocyanides: Reagents like tert-butyl isocyanide can be used in a palladium-catalyzed process where the isocyanide inserts into the aryl-halide bond, followed by reduction with a hydride donor like Et₃SiH. jst.go.jpnih.gov
Table 2: Comparison of Palladium-Catalyzed Formylation Methods
| CO Source | Typical Catalyst System | Advantages | Disadvantages |
| Synthesis Gas (CO/H₂) | Pd(OAc)₂ / Phosphine Ligand | Industrially applied, direct | Requires high pressure equipment |
| Formic Acid (HCOOH) | Pd(OAc)₂ / PPh₃ / I₂ | Convenient, environmentally benign CO source | May require additives to promote CO release |
| Isocyanides | Pd(OAc)₂ / JohnPhos | Mild conditions, avoids gaseous CO, high functional group tolerance | Isocyanides can be toxic/odorous |
This catalytic approach, starting from 1-Bromo-3-fluoro-5-methylbenzene, represents a modern and efficient method for the target compound's synthesis. nih.gov
The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly advancing field in organic synthesis that offers a more atom- and step-economical approach to building molecular complexity. thermofisher.com Transition metal catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), and palladium (Pd), can selectively activate and functionalize a specific C-H bond in the presence of many others. nih.govnih.gov
For the synthesis of this compound, a C-H functionalization strategy would ideally involve the direct formylation of the C5-H bond of 3-fluorotoluene. However, achieving regioselectivity is a major challenge. The C-H bonds at positions 2, 4, and 6 are generally more electronically activated. Therefore, a successful C-H formylation at the C5 position would likely require a directing group .
A hypothetical approach would involve:
Temporarily installing a directing group on the methyl group of 3-fluorotoluene (e.g., converting it to an N-aryl imine or another chelating moiety).
This directing group would coordinate to a transition metal center (e.g., Rhodium).
The metal center would then be delivered to the sterically accessible C-H bond at the C5 position, forming a metallacyclic intermediate.
This intermediate would then react with a CO source to introduce the formyl group.
Finally, the directing group would be cleaved to reveal the aldehyde and regenerate the methyl group.
While a specific protocol for the C5-formylation of 3-fluorotoluene is not established, the principles of directed C-H activation suggest this is a plausible, albeit challenging, future direction for the synthesis of such meta-substituted benzaldehydes. nih.gov This strategy represents the cutting edge of synthetic methodology, aiming to minimize pre-functionalization steps common in traditional syntheses.
Photoredox Catalysis for Aldehyde Transformations
Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling novel transformations under mild conditions. In the context of aldehydes, this methodology facilitates unique bond formations by engaging radical intermediates that are inaccessible through traditional methods. Aldehydes themselves can serve as photoinitiators; upon absorbing light, they can be excited to a triplet state, which is capable of initiating chemical reactions through processes like hydrogen atom transfer (HAT) beilstein-journals.org.
This reactivity has been harnessed to achieve direct functionalization of C-H bonds that are typically unreactive. By combining photoredox catalysis with organocatalysis, saturated aldehydes can undergo direct β-alkylation nih.govacs.org. This synergistic approach involves the photon-induced oxidation of an enamine intermediate to form a β-enaminyl radical, which can then couple with various Michael acceptors. This redox-neutral and atom-economical protocol allows for the construction of complex molecular architectures from simple precursors nih.govacs.org. Similarly, enantioselective α-alkylation of aldehydes has been accomplished using a dual catalysis approach, merging photoredox and enamine catalysis to couple aldehydes with α-bromonitriles, yielding valuable α-cyanoaldehydes with high enantioselectivity princeton.edu.
Beyond C-H functionalization, photoredox catalysis provides a novel pathway for the selective reduction of carboxylic acids to aldehydes using hydrosilanes, proceeding through a combination of single electron transfer and hydrogen atom transfer steps under mild conditions rsc.org.
| Transformation Type | Catalytic System | Key Intermediate | Outcome | Reference |
|---|---|---|---|---|
| Direct β-Alkylation | Photoredox Catalyst + Organocatalyst (Amine) | β-Enaminyl Radical | Formation of β-alkyl aldehydes from saturated aldehydes. | nih.govacs.org |
| Enantioselective α-Alkylation | Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) + Chiral Amine | α-Amino Radical | Produces α-cyanoaldehydes with high enantiomeric excess. | princeton.edu |
| Reduction of Carboxylic Acids | Visible Light Photoredox Catalyst | Acyl Radical | Selective conversion of carboxylic acids to aldehydes. | rsc.org |
| Photoinitiation | Aromatic Aldehyde (e.g., Benzaldehyde) | Excited Triplet State Aldehyde | Initiates radical processes via Hydrogen Atom Transfer (HAT). | beilstein-journals.org |
Enzyme Catalysis in Stereoselective Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of highly selective synthetic methods. Enzyme catalysis, or biocatalysis, stands out for its exceptional stereoselectivity, often operating under mild, environmentally benign conditions nih.gov. The application of enzymes for the synthesis of chiral molecules, including fluorinated compounds, offers a powerful alternative to traditional chemical catalysts nih.govnih.gov.
Enzymes such as ene reductases and carbonyl reductases are particularly useful in the synthesis of chiral aldehydes and their derivatives. These can be employed in one-pot cascade processes to perform sequential asymmetric reductions, converting achiral starting materials into complex products with multiple stereocenters with excellent enantioselectivity (ee) and diastereoselectivity (dr) acs.orgacs.org. For instance, a dual-enzyme system can be used for the stereoselective synthesis of bulky aromatic γ-butyrolactones from α,β-unsaturated γ-ketoesters, achieving up to >99% ee and >99:1 dr acs.org.
The synthesis of chiral fluorinated compounds is an area of significant interest, and biocatalysis is well-suited for this challenge. Ene reductases have been successfully used for the first biocatalytic asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates, yielding enantioenriched products in high yield and selectivity chemrxiv.org. The inherent chirality of the enzyme's active site allows for precise control over the stereochemical outcome, a task that remains a significant challenge for many small-molecule catalysts nih.govmdpi.com.
| Reaction Type | Enzyme Class | Substrate Type | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction | Ene Reductase (ER) | α-Fluoroenones | Chiral Alkyl Fluorides | High enantioselectivity. | chemrxiv.org |
| Sequential Asymmetric Reduction | Ene Reductase & Carbonyl Reductase | α,β-Unsaturated γ-Ketoesters | Chiral γ-Butyrolactones | Up to >99% ee, >99:1 dr. | acs.org |
| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., CAL-A) | Racemic Alcohols | Enantiopure Esters | Excellent enantioselectivity (>99% ee). | mdpi.com |
| Asymmetric Synthesis | Multiple (e.g., Reductases, Aldolases) | Prochiral Ketones/Aldehydes | Chiral Alcohols/Aldols | High stereoselectivity. | nih.govnih.gov |
Microwave-Assisted Synthesis of Fluorinated Benzaldehyde Derivatives
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods chemicaljournals.comrsc.org. The technique utilizes dielectric heating, where polar molecules absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture chemicaljournals.com. This efficiency is particularly advantageous for the synthesis of fluorinated benzaldehyde derivatives.
Aromatic aldehydes are excellent substrates for a variety of microwave-assisted transformations. For example, the conversion of aromatic aldehydes to the corresponding nitriles can be achieved in minutes with good yields by reacting them with hydroxylamine (B1172632) hydrochloride under microwave irradiation eurjchem.commdpi.com. Similarly, multicomponent reactions, such as the Biginelli reaction to form dihydropyrimidinones, can be performed solvent-free in a household microwave oven in as little as 90 seconds organic-chemistry.org. The rapid and controlled heating prevents the degradation of sensitive functional groups and minimizes the formation of byproducts gifsa.ac.in.
The synthesis of various N-heterocycles, which are prevalent scaffolds in medicinal chemistry, frequently utilizes aromatic aldehydes as starting materials and is significantly accelerated by microwave irradiation rsc.org. The technology has proven effective for cyclocondensation and cycloaddition reactions, making it a valuable tool for rapidly generating libraries of complex molecules derived from precursors like this compound rsc.orgmdpi.com.
| Reaction | Substrate | Conditions | Product | Key Advantage | Reference |
|---|---|---|---|---|---|
| Nitrile Synthesis | Aromatic Aldehyde | NH₂OH·HCl, TiO₂, 150°C, 5 min | Aromatic Nitrile | Rapid conversion, good yield. | eurjchem.commdpi.com |
| Biginelli Reaction | Aryl Aldehyde, β-Ketoester, Urea | Solvent-free, PPE, 90 sec | Dihydropyrimidinone | Extremely short reaction time. | organic-chemistry.org |
| Oxidation | Aromatic Aldehyde | Solvent-free, 6-8 min | Carboxylic Acid | No external promoting agent needed. | tandfonline.com |
| Bioreduction | Aromatic Aldehyde | Aqueous Aloe vera extract | Aromatic Alcohol | Green chemistry approach. | researchgate.net |
Synthesis of Labeled this compound for Mechanistic and Application Studies
Isotopic labeling is an indispensable tool in chemistry and biology, used to trace reaction pathways, elucidate metabolic processes, and serve as internal standards in quantitative analysis scripps.edu. The synthesis of labeled compounds, such as deuterium-labeled this compound, provides critical insights into reaction mechanisms and pharmacokinetics scripps.edursc.org.
Several modern methods have been developed for the selective deuteration of the formyl group in aromatic aldehydes. A particularly mild and efficient protocol involves the synergistic combination of visible-light photoredox catalysis and thiol catalysis, using inexpensive D₂O as the deuterium (B1214612) source rsc.org. This method exhibits high levels of deuterium incorporation, a broad substrate scope, and excellent functional group tolerance, making it suitable for late-stage labeling of complex molecules rsc.org.
Another powerful approach utilizes N-heterocyclic carbene (NHC) catalysis to promote a reversible hydrogen-deuterium exchange at the aldehyde's formyl carbon, again using D₂O nih.gov. This technique overcomes the typically irreversible benzoin (B196080) condensation, driving the reaction toward the thermodynamically favored deuterated product nih.gov. Traditional methods, such as reduction of esters or amides with deuterated reagents or the use of deuterated Grignard reagents like CD₃MgBr, also remain viable strategies for incorporating deuterium into specific molecular positions acs.orgpearson.com.
| Labeling Method | Deuterium Source | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Synergistic Photoredox/Thiol Catalysis | D₂O | Polyoxometalate (photocatalyst) + Thiol | Mild conditions, high formyl-selectivity, excellent D-incorporation. | rsc.org |
| N-Heterocyclic Carbene (NHC) Catalysis | D₂O | NHC | Reversible H-D exchange overcomes competing side reactions. | nih.gov |
| Palladium Catalysis | D₂O | Pd/C-Al | Selective H-D exchange, high deuterium enrichment. | nih.gov |
| Grignard Reaction | CD₃MgBr / D₂O | Grignard Reagent | Incorporates deuterated alkyl groups and deuterates hydroxyl groups. | pearson.com |
Chemical Transformations and Reactivity Profiles
Reactions Involving the Aldehyde Functional Group
The aldehyde group is the primary site of reactivity in 3-Fluoro-5-methylbenzaldehyde for a range of important chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the carbonyl group of aromatic aldehydes. libretexts.orglibretexts.org For this compound, this reaction would proceed through a nucleophilic addition mechanism to yield a secondary alcohol after an acidic workup. youtube.com
Another significant nucleophilic addition is the Wittig reaction, which converts aldehydes and ketones into alkenes. rsc.orgnih.govugm.ac.id The reaction of this compound with a phosphorus ylide would lead to the formation of a substituted styrene (B11656) derivative. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. ugm.ac.id
The following table summarizes representative nucleophilic addition reactions applicable to this compound:
| Reaction Type | Nucleophile | General Product |
| Grignard Reaction | R-MgX | Secondary Alcohol |
| Organolithium Addition | R-Li | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
Condensation reactions of this compound with primary amines yield imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. researchgate.net The formation of imines is a reversible process. libretexts.org
The general mechanism for imine formation from an aldehyde and a primary amine involves several steps:
Nucleophilic attack of the amine on the carbonyl carbon.
Proton transfer to form a zwitterionic intermediate.
Protonation of the hydroxyl group to form a good leaving group (water).
Elimination of water to form an iminium ion.
Deprotonation to yield the neutral imine. libretexts.org
A variety of primary amines can be used in this reaction, leading to a diverse range of imine derivatives of this compound.
The aldehyde functional group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com A subsequent workup with a protic solvent provides the corresponding alcohol, (3-fluoro-5-methylphenyl)methanol.
Oxidation: A variety of oxidizing agents can convert this compound to 3-fluoro-5-methylbenzoic acid. Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can effectively achieve this transformation. libretexts.orgyoutube.commasterorganicchemistry.com The reaction is often carried out under basic conditions, followed by acidification to yield the carboxylic acid. libretexts.org Other reagents, such as chromic acid (Jones reagent), can also be employed for this oxidation.
The table below outlines common reduction and oxidation reactions for this compound:
| Transformation | Reagent | Product |
| Reduction | Sodium Borohydride (NaBH₄) | (3-fluoro-5-methylphenyl)methanol |
| Oxidation | Potassium Permanganate (KMnO₄) | 3-fluoro-5-methylbenzoic acid |
Reactions Involving the Fluorine Substituent
The fluorine atom on the aromatic ring significantly influences the molecule's reactivity, particularly in aromatic substitution reactions.
For this compound, the situation is more complex due to the presence of three substituents. The aldehyde group is a deactivating, meta-directing group. The methyl group is an activating, ortho-para-directing group. The fluorine atom is a deactivating, ortho-para-directing group. The regioselectivity of electrophilic aromatic substitution on this molecule would be determined by the combined directing effects of these three groups, with the most activating groups having the dominant influence on the position of the incoming electrophile.
In nucleophilic aromatic substitution (SNAr) reactions, the presence of a strongly electron-withdrawing group ortho or para to a leaving group is typically required. thieme-connect.comthieme-connect.combeilstein-journals.org While the aldehyde group is electron-withdrawing, the fluorine atom in this compound is not typically a facile leaving group in SNAr reactions unless the ring is further activated by other potent electron-withdrawing groups. thieme-connect.comthieme-connect.combeilstein-journals.org
Decarbonylation of aromatic aldehydes, the removal of the carbonyl group, can be achieved using transition metal catalysts, particularly those based on palladium. thieme-connect.comsemanticscholar.org This reaction provides a route to the corresponding defunctionalized aromatic compound. For this compound, a palladium-catalyzed decarbonylation would yield 1-fluoro-3-methylbenzene. The reaction typically proceeds via oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion and reductive elimination. thieme-connect.com
Derivatization Strategies for this compound
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing this compound to serve as a valuable building block for the synthesis of more complex molecular architectures.
Substituted terpyridines are a critical class of tridentate ligands in coordination chemistry and supramolecular assembly. The synthesis of 4'-aryl-2,2':6',2''-terpyridines is a well-established process that commonly utilizes a substituted benzaldehyde (B42025) as a key reactant. nih.govnih.gov One-pot synthetic methods, which offer improved efficiency, are particularly attractive. rsc.org
The reaction typically involves the condensation of a substituted benzaldehyde, such as this compound, with two equivalents of 2-acetylpyridine (B122185) in the presence of a base (e.g., KOH) and an ammonia (B1221849) source (e.g., aqueous ammonia or ammonium (B1175870) acetate). nih.govrsc.org This procedure, a variation of the Kröhnke synthesis, leads to the formation of the central pyridine (B92270) ring of the terpyridine scaffold. nih.gov The use of this compound in this synthesis would yield the corresponding 4'-(3-fluoro-5-methylphenyl)-2,2':6',2''-terpyridine. The reaction is compatible with a wide range of functional groups on the benzaldehyde ring. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Reactants | Aromatic Aldehyde (e.g., this compound), 2-Acetylpyridine | nih.govrsc.org |
| Base | Potassium Hydroxide (KOH) | nih.gov |
| Ammonia Source | Aqueous Ammonia (NH₃) or Ammonium Acetate (CH₃COONH₄) | nih.govrsc.org |
| Solvent | Ethanol (B145695) (EtOH) | nih.gov |
| Method | One-pot reaction involving initial condensation followed by cyclization with ammonia. | nih.gov |
Thiosemicarbazones are a class of compounds known for their diverse biological activities and their utility as intermediates in the synthesis of heterocyclic compounds. nih.gov They are readily synthesized through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). nih.govjuniv.edu
The reaction of this compound with thiosemicarbazide involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form an azomethine (C=N) bond. nih.gov The reaction is typically carried out by stirring the reactants in a solvent like methanol (B129727) or ethanol at room temperature. nih.gov In some cases, a catalytic amount of acid may be used. juniv.edu Microwave-assisted heating in water with an ionic liquid catalyst has also been reported as an efficient method, leading to high yields. tandfonline.comtandfonline.com
| Method | Aldehyde | Thiosemicarbazide | Solvent | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Conventional | Substituted Benzaldehydes | Thiosemicarbazide | Methanol | Stirred for 24h at RT | 30-82% | nih.gov |
| Conventional | 3,4-bis(alkyloxy)benzaldehydes | 4-Aryl substituted thiosemicarbazide | Ethanol | Conc. HCl (trace) | Not specified | juniv.edu |
| Microwave-assisted | Substituted Benzaldehydes | Hepta-O-acetyl-β-d-lactosyl thiosemicarbazide | Water | [HO(CH₂)₂NH₃][OAc], 300W | 90-97% | tandfonline.com |
Corroles are contracted tetrapyrrolic macrocycles that are structurally related to porphyrins but possess a direct pyrrole-pyrrole bond. Their ability to stabilize metals in high oxidation states has generated significant interest. scispace.com One-pot synthetic methodologies have made various meso-substituted corroles, including those with aryl substituents, readily accessible. nih.gov
The synthesis of a meso-substituted A₃-corrole can be achieved through the acid-catalyzed condensation of an aldehyde (3 equivalents) with pyrrole (B145914) (4 equivalents). Alternatively, a trans-A₂B-corrole can be formed by reacting a dipyrromethane with one equivalent of an aldehyde. nih.gov The reaction is compatible with diverse functionalities on the aldehyde, including fluoro groups. nih.gov The initial condensation is followed by an oxidation step, typically using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, to achieve the aromatic macrocycle. scispace.comnih.gov Therefore, this compound is a suitable precursor for the synthesis of 5,10,15-tris(3-fluoro-5-methylphenyl)corrole under optimized one-pot conditions. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Aldehyde Precursor | Aromatic aldehydes, including fluorinated derivatives | nih.gov |
| Pyrrolic Precursor | Pyrrole or a Dipyrromethane | nih.gov |
| Catalyst | Acid catalyst (e.g., Trifluoroacetic acid - TFA) | nih.gov |
| Oxidant | DDQ or p-chloranil | scispace.comnih.gov |
| Solvent | Dichloromethane (CH₂Cl₂) | nih.gov |
Applications in Advanced Organic Synthesis and Material Science
3-Fluoro-5-methylbenzaldehyde as a Versatile Synthetic Intermediate
This compound is a versatile intermediate in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426), Knoevenagel, and Wittig reactions. The presence of a fluorine atom can significantly alter the electronic properties of the benzene (B151609) ring and influence the metabolic stability and bioavailability of derivative compounds, a feature highly sought after in medicinal chemistry.
Fluorinated benzaldehydes are crucial starting materials in drug discovery and development. The introduction of fluorine into a drug candidate can enhance its lipophilicity, binding affinity, and metabolic stability. While specific pharmaceutical agents derived directly from this compound are not extensively detailed in publicly available literature, the utility of closely related analogues underscores its potential in this domain.
For instance, other fluorinated benzaldehydes serve as key intermediates for a range of biologically active molecules. Research on compounds like 3-Fluoro-4-hydroxybenzaldehyde has shown its utility in synthesizing curcuminoid analogues and hydrazone derivatives. ossila.com The curcuminoid derivatives have demonstrated significant inhibitory concentrations against human ovarian cancer cell lines, while the hydrazone derivatives show potent anti-inflammatory activity. ossila.com Furthermore, this analogue is used to create caffeic acid phenylethyl amide (CAPA) derivatives, which are investigated for their cytoprotective activities. ossila.com The principles of these syntheses, often involving aldol condensation or aldehyde-amine condensation, are directly applicable to this compound for the generation of novel compound libraries for drug screening.
Table 1: Examples of Bioactive Compounds from Analogous Fluorinated Benzaldehydes
| Precursor | Derivative Class | Reaction Type | Investigated Activity |
|---|---|---|---|
| 3-Fluoro-4-hydroxybenzaldehyde | Curcuminoid Analogues | Aldol Condensation | Anticancer (Ovarian) ossila.com |
| 3-Fluoro-4-hydroxybenzaldehyde | Hydrazone Derivatives | Aldehyde-Amine Condensation | Anti-inflammatory ossila.com |
| 3-Fluoro-4-hydroxybenzaldehyde | Caffeic Acid Phenylethyl Amide (CAPA) Derivatives | Wittig Reaction | Cytoprotective ossila.com |
In the agrochemical industry, the incorporation of fluorine atoms is a common strategy to increase the efficacy and stability of active ingredients. Fluorinated compounds are prevalent in modern herbicides, insecticides, and fungicides. Analogous compounds, such as 3-(Trifluoromethyl)benzaldehyde, are utilized in the production of agrochemicals to improve the performance of pesticides and herbicides. nbinno.com The fluoro- and methyl-substituted phenyl ring of this compound is a desirable pharmacophore in this sector, suggesting its role as a valuable starting material for the synthesis of new, effective crop protection agents.
The unique combination of substituents on this compound makes it a candidate for the synthesis of specialized organic materials. The fluorine atom can impart desirable properties such as thermal stability and chemical resistance. nbinno.com The aldehyde functionality allows for its incorporation into larger molecular structures, including polymers and macrocycles, through various condensation and coupling reactions. These resultant materials could find applications in areas such as high-performance coatings, specialty polymers, and other advanced material science applications where durability and specific electronic properties are required.
Benzaldehyde (B42025) and its derivatives are a cornerstone of the flavor and fragrance industry, prized for their characteristic almond-like scent. However, there is no evidence in the available scientific literature or industry documentation to suggest that this compound is used in flavor or fragrance compositions. The presence of a carbon-fluorine bond may significantly alter the organoleptic properties in an undesirable way or introduce regulatory complexities that preclude its use in this sector.
Synthesis of Advanced Materials
The development of new materials for electronics is a rapidly advancing field. Organic materials, in particular, offer advantages such as flexibility, low cost, and tunable properties.
Organic semiconducting materials are the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure. The introduction of fluorine atoms into conjugated polymers is a well-established strategy for tuning their electronic properties, such as the HOMO and LUMO energy levels, which in turn affects device efficiency. researchgate.net
This compound can serve as a monomeric building block for such materials. The aldehyde group can participate in polymerization reactions, such as Knoevenagel or Wittig-type polycondensations, to form the backbone of a conjugated polymer. The 3-fluoro-5-methylphenyl unit would then be incorporated as a pendant group or part of the main chain, influencing the polymer's solubility, morphology, and electronic characteristics. Research on quinoxaline-based semiconducting polymers, for example, has demonstrated the successful use of difluoro-substituted units to create donor-acceptor copolymers for OPV applications. researchgate.net This highlights the potential of fluorinated benzaldehydes like this compound in the rational design of next-generation organic electronic materials.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Fluoro-4-hydroxybenzaldehyde |
| 3-(Trifluoromethyl)benzaldehyde |
| Curcuminoid |
| Hydrazone |
| Caffeic acid phenylethyl amide (CAPA) |
| Benzaldehyde |
Role in Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cell (DSSC) Materials
In the realm of solar energy conversion, the molecular architecture of organic materials is paramount to their performance. Fluorination of conjugated polymers and small molecules has emerged as a highly effective strategy for enhancing the efficiency of organic solar cells (OSCs). The introduction of fluorine can modulate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the open-circuit voltage (Voc) of a photovoltaic device. nih.govnih.govchalmers.seacs.orgrsc.orgnih.gov
The presence of a fluorine atom on the benzaldehyde ring, as in this compound, can significantly influence the electronic characteristics of derivative materials. Fluorine's high electronegativity can lower the HOMO energy level of a conjugated system, a desirable trait for improving air stability and achieving higher Voc. nih.govacs.org Furthermore, fluorination has been shown to promote a more planar polymer backbone and enhance π-π stacking, which can lead to improved charge carrier mobility. nih.gov
Table 1: Potential Effects of Fluorine and Methyl Substitution on OPV and DSSC Materials Derived from Benzaldehyde Analogues
| Feature | Effect of Fluorine Substitution | Effect of Methyl Substitution | Potential Impact on this compound Derivatives |
| Energy Levels | Lowers HOMO and LUMO levels nih.govacs.org | Can raise HOMO level (electron-donating) | Fine-tuning of energy levels for optimal device performance. |
| Molecular Packing | Can enhance planarity and π-π stacking nih.gov | May influence solubility and morphology | Improved charge transport properties in OPV active layers. |
| Open-Circuit Voltage (Voc) | Generally leads to an increase nih.gov | Can have variable effects | Potential for higher Voc in organic solar cells. |
| Intramolecular Charge Transfer (ICT) | Enhances ICT in some dye systems nih.gov | Can modulate ICT characteristics | Optimization of light absorption and electron injection in DSSCs. |
This table is a synthesized representation based on general findings for fluorinated and methylated organic electronic materials and does not represent direct experimental data for this compound.
Contributions to Materials with Enhanced Thermal Stability and Chemical Resistance
The incorporation of fluorine into polymers is a well-established method for imparting exceptional thermal stability and chemical resistance. sigmaaldrich.compolyfluor.nlnih.gov The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which contributes to the high thermal stability of fluorinated polymers. sigmaaldrich.com Polymers derived from monomers containing fluorinated aromatic rings are known to exhibit improved resistance to degradation at elevated temperatures. acs.orgacs.orgmdpi.com20.210.105
For instance, aromatic polyethers and poly(ether ketone)s containing fluorinated groups have been shown to possess high glass transition temperatures (Tg) and thermal stability. acs.orgacs.org The presence of fluorine can also enhance chemical resistance, making materials less susceptible to attack by various solvents and corrosive agents. polyfluor.nlnih.gov Fluoropolymers are known for their inertness and are used in applications requiring durability in harsh chemical environments. polyfluor.nl
While specific polymers synthesized directly from this compound are not extensively reported, its structure suggests it could serve as a monomer or a precursor to monomers for high-performance polymers. The aldehyde functionality allows for a variety of polymerization reactions, such as condensation polymerizations, to form polyimides, polyethers, or other thermally stable architectures. The presence of the fluoro-methylphenyl group in the polymer backbone would be expected to contribute to both thermal stability and chemical inertness.
The methyl group, while not as impactful as fluorine in this regard, can also influence polymer properties by affecting chain packing and solubility, which can indirectly impact stability and processing characteristics. rsc.org
Table 2: General Properties of Fluorinated Aromatic Polymers Relevant to Thermal Stability and Chemical Resistance
| Property | Influence of Fluorinated Aromatic Moieties |
| Thermal Stability | High, due to the strength of the C-F bond. sigmaaldrich.com20.210.105 |
| Glass Transition Temperature (Tg) | Often increased due to chain stiffness. acs.orgacs.org |
| Chemical Resistance | Excellent resistance to a wide range of chemicals and solvents. polyfluor.nlnih.gov |
| Weather Stability | High resistance to UV degradation and environmental factors. nih.gov |
| Surface Energy | Low, leading to hydrophobicity and oleophobicity. sigmaaldrich.com |
This table provides a general overview of the properties of fluorinated aromatic polymers and is not based on direct experimental data for polymers derived from this compound.
Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms
Understanding the precise sequence of bond-breaking and bond-forming events is fundamental to predicting and controlling chemical reactions. This subsection explores plausible mechanistic pathways for 3-fluoro-5-methylbenzaldehyde in various chemical transformations by analogy to closely related molecules.
Mechanistic Pathways in Catalytic Transformations
The aldehyde functional group is a versatile handle for a multitude of catalytic transformations. In the context of this compound, several mechanistic pathways can be considered, particularly in modern photoredox catalysis.
One such pathway is the cross-dehydrogenative coupling (CDC) , a powerful strategy for forming C–C bonds by direct functionalization of C–H bonds. acs.org In a typical photoredox-catalyzed CDC reaction involving an aldehyde, the reaction is initiated by visible light exciting a photocatalyst. The excited photocatalyst can then facilitate the formation of a reactive radical species from the aldehyde.
A plausible mechanism for the coupling of this compound with another substrate, such as an alkylarene, could proceed as follows:
Enamine Formation: The aldehyde reacts with a secondary amine organocatalyst to form a nucleophilic enamine intermediate. acs.orgrsc.org
Oxidation: Simultaneously, the photocatalyst oxidizes the coupling partner (e.g., an alkylarene) to a radical cation, which then deprotonates to form a radical.
Radical Coupling: The enamine radical cation and the substrate radical couple to form a new C-C bond.
Catalyst Regeneration: The resulting intermediate is then oxidized, leading to the final product and regeneration of both the photocatalyst and the organocatalyst.
This cooperative catalysis, merging photoredox and organocatalysis, enables the enantioselective synthesis of complex molecules under mild conditions. acs.orgrsc.orgscispace.com The electronic nature of the substituents on the benzaldehyde (B42025) ring—in this case, the electron-withdrawing fluorine and the electron-donating methyl group—would influence the reactivity of the aldehyde and the stability of any intermediates. For instance, in ruthenium-catalyzed hydrogenation of substituted benzaldehydes, isomers with substituents at the 3-position (meta) have been observed to be more active than their para-substituted counterparts. researchgate.net
Investigations of Hydrogen Bonding Interactions in Related Systems
While the aldehyde group can participate in hydrogen bonding, the fluorine atom in this compound also introduces the possibility of weak, non-conventional hydrogen bonds. The ability of an organically bound fluorine atom to act as a hydrogen-bond acceptor has been a subject of considerable study and debate. acs.orgresearchgate.net
Computational analyses on fluoroaromatics show that aromatic fluorine can participate in significant hydrogen bonds with donors like water, with interaction energies around 2.6 kcal/mol for monofluorobenzene. acs.org Although these interactions are weaker than classical hydrogen bonds involving oxygen or nitrogen, they are significant enough to influence molecular conformation and crystal packing. acs.orgnih.gov
For this compound, the fluorine atom could act as a weak hydrogen bond acceptor with suitable donors (e.g., N-H or O-H groups in a solvent or reactant). nih.gov The strength and geometry of such C-F···H interactions are sensitive to the chemical environment. acs.org Statistical analysis of protein-ligand complexes reveals that while fluorine is a weak hydrogen bond acceptor, these interactions are frequently observed, suggesting they are often enforced by stronger neighboring interactions within a binding site. nih.govnih.gov Therefore, in biological or condensed-phase systems, the fluorine atom of this compound could play a subtle but important role in directing intermolecular associations.
Studies on Photochemical Activation and Bioconjugation Mechanisms
Aromatic aldehydes, including benzaldehyde derivatives, are known to undergo photochemical reactions upon absorption of UV light. beilstein-journals.org The primary photochemical process for benzaldehyde involves excitation to a singlet state (S₁) followed by efficient intersystem crossing to a triplet state (T₁). This excited triplet state is the precursor for most of the observed photochemistry. core.ac.ukkyoto-u.ac.jp
The key mechanistic pathways initiated from the triplet state include:
Norrish Type I Cleavage: Homolytic cleavage of the C-C bond between the carbonyl group and the aromatic ring to produce a benzoyl radical and a hydrogen atom. beilstein-journals.org
Hydrogen Abstraction: The excited aldehyde can abstract a hydrogen atom from a suitable donor (like a solvent molecule) to form a ketyl radical.
Paterno-Büchi Reaction: A [2+2] photocycloaddition with an alkene to form an oxetane. acs.org
These reactive intermediates, particularly the benzoyl radical, can be trapped by various reagents, forming the basis for synthetic applications. For example, a metal-free photochemical protocol has been developed where a photocatalyst activates aromatic aldehydes, which are then converted into amides, esters, and hydroxamic acids in a one-pot reaction. nih.gov
The aldehyde functionality is also a valuable tool for bioconjugation , the process of linking molecules to biomolecules like proteins. Aldehydes react with oxyamines or hydrazides to form stable oxime or hydrazone linkages, respectively. nih.gov This reaction is often rapid and can be performed under mild, physiological conditions. morressier.com The genetic incorporation of an aldehyde-bearing amino acid into a protein allows for site-specific labeling. morressier.com While this has been demonstrated with a meta-aldehyde phenylalanine derivative, this compound could, in principle, be used as a small-molecule labeling agent for proteins modified to contain a hydrazide or oxyamine handle. morressier.comresearchgate.net
Computational Chemistry Studies
Computational methods provide powerful tools to investigate the intrinsic properties of molecules like this compound, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. nih.gov For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable conformation and various molecular properties. nih.govconicet.gov.ar
A geometry optimization would likely confirm that the molecule is planar, with the aldehyde group potentially adopting an O-trans conformation relative to the ring substituents. nih.gov Key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated and compared to experimental data from related structures.
Furthermore, DFT calculations yield crucial information about the electronic structure:
Mulliken Charge Analysis: This provides the distribution of atomic charges, indicating the electrophilic nature of the carbonyl carbon and the electronegativity of the fluorine and oxygen atoms.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting regions of negative potential (around the oxygen and fluorine atoms) that are susceptible to electrophilic attack, and regions of positive potential (around the aldehydic proton) that are susceptible to nucleophilic attack.
The table below presents hypothetical, yet representative, data that would be obtained from a DFT calculation on this compound, based on typical values for similar molecules.
| Property | Predicted Value | Significance |
|---|---|---|
| Optimized Energy (Hartree) | -478.5 | Represents the total electronic energy of the molecule at its most stable geometry. |
| Dipole Moment (Debye) | ~2.5 D | Indicates a significant molecular polarity, influencing solubility and intermolecular forces. |
| C=O Bond Length (Å) | ~1.21 Å | Characteristic double bond length of an aromatic aldehyde carbonyl group. |
| C-F Bond Length (Å) | ~1.36 Å | Typical bond length for fluorine attached to an sp² carbon. |
| Charge on Carbonyl C | Positive | Confirms the electrophilic character of the aldehyde carbon, making it a target for nucleophiles. |
| Charge on Carbonyl O | Negative | Highlights the nucleophilic/basic character of the oxygen atom. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.edu The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react. unesp.br
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be a π-orbital with significant electron density on the aromatic ring and the oxygen atom of the carbonyl group. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons, indicating the molecule's capacity to act as an electrophile. The LUMO is anticipated to be a π*-orbital with a large coefficient on the carbonyl carbon and extending over the aromatic ring, making this site the primary target for nucleophilic attack. youtube.com
The HOMO-LUMO gap (the energy difference between these two orbitals) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The substituents on the benzene (B151609) ring modulate these orbital energies. The electron-withdrawing fluorine atom would be expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's electrophilicity. Conversely, the electron-donating methyl group would raise the energies of these orbitals.
| Parameter | Description | Predicted Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and nucleophilic character. A higher EHOMO indicates stronger nucleophilicity. |
| ELUMO | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electrophilic character. A lower ELUMO indicates stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |
| HOMO Distribution | Location of the HOMO orbital. | Primarily on the aromatic ring and carbonyl oxygen, indicating these sites are the most likely to donate electrons. |
| LUMO Distribution | Location of the LUMO orbital. | Primarily on the carbonyl carbon and aromatic ring, identifying the most electrophilic sites for nucleophilic attack. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface map illustrates regions of varying electron density, typically color-coded for intuitive interpretation.
In a typical MEP analysis, regions with negative electrostatic potential, indicated by shades of red and yellow, correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.
For this compound, the MEP surface would likely reveal a significant negative potential (red/yellow) around the oxygen atom of the carbonyl group (C=O) due to the lone pairs of electrons and its high electronegativity. This region represents the primary site for electrophilic interactions. The hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms of the methyl group, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The fluorine atom, being highly electronegative, would also contribute to the electronic landscape, creating a localized region of negative potential. Understanding this electrostatic topography is fundamental for predicting intermolecular interactions and reaction mechanisms involving this compound.
Modeling of Steric and Electronic Effects of Substituents
The chemical behavior of this compound is significantly influenced by the steric and electronic effects of its substituents: the fluorine atom, the methyl group, and the aldehyde group attached to the benzene ring.
Electronic Effects:
Fluorine Atom: As a halogen, fluorine exerts a strong -I (negative inductive) effect, withdrawing electron density from the aromatic ring. It also has a +M (positive mesomeric or resonance) effect due to its lone pairs, but for halogens, the inductive effect typically dominates. This electron-withdrawing nature deactivates the ring towards electrophilic substitution.
Methyl Group: The methyl group is an electron-donating group through a +I (positive inductive) effect and hyperconjugation. This effect increases the electron density on the aromatic ring, thereby activating it.
Aldehyde Group: The aldehyde group is a strong electron-withdrawing group due to both -I and -M effects. It strongly deactivates the aromatic ring towards electrophilic attack.
Steric Effects: The size of the substituents also plays a role in the molecule's reactivity and conformation. The methyl and aldehyde groups can create steric hindrance, influencing the approach of reagents to nearby reactive sites on the aromatic ring. Computational models can calculate steric parameters, such as Taft's steric parameter (Es), to quantify these effects and predict their impact on reaction rates and product distributions.
Computational Simulations of Optical and Nonlinear Optical (NLO) Properties
Computational quantum chemistry is a powerful tool for predicting the optical and nonlinear optical (NLO) properties of molecules. researchgate.net These properties are of great interest for applications in optoelectronics and photonics. researchgate.netnih.gov Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate these properties. researchgate.net
For this compound, computational simulations would involve calculating key NLO parameters:
Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First-order Hyperpolarizability (β): This is the primary determinant of second-order NLO activity, which is responsible for phenomena like second-harmonic generation (SHG). physchemres.org
The presence of both electron-donating (methyl) and electron-withdrawing (fluoro, aldehyde) groups can lead to intramolecular charge transfer (ICT), which is a key requirement for a significant NLO response. nih.gov Computational studies can model the electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap often correlates with higher polarizability and hyperpolarizability values. researchgate.net Simulations can predict the absorption spectra (UV-Vis) and quantify the hyperpolarizability tensors, providing a theoretical assessment of the NLO potential of this compound.
Table 1: Calculated NLO Properties of a Hypothetical Substituted Benzaldehyde This table is for illustrative purposes and does not represent actual data for this compound.
| Parameter | Calculated Value (a.u.) | Method |
|---|---|---|
| Dipole Moment (μ) | 2.5 D | DFT/B3LYP/6-311++G(d,p) |
| Mean Polarizability (α) | 85.5 | DFT/B3LYP/6-311++G(d,p) |
| First Hyperpolarizability (β) | 45.0 x 10-30 esu | DFT/B3LYP/6-311++G(d,p) |
Kinetic and Thermodynamic Parameters from Computational Models
Computational chemistry provides a robust framework for determining the kinetic and thermodynamic parameters of chemical reactions involving this compound without the need for extensive experimental work. Using methods such as DFT, it is possible to map out the potential energy surface for a given reaction.
Thermodynamic Parameters: By calculating the vibrational frequencies of the reactants, transition states, and products, key thermodynamic quantities can be derived. These include:
Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction.
Entropy of Reaction (ΔS): The change in disorder of the system.
Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of a reaction's spontaneity.
These calculations allow for the prediction of equilibrium constants and the relative stability of different isomers or reaction products.
Kinetic Parameters: To understand the rate of a reaction, the transition state (TS) must be located on the potential energy surface. The transition state is the highest energy point along the reaction coordinate.
Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
By calculating the activation energy, computational models can predict reaction rate constants according to transition state theory. This information is invaluable for understanding reaction mechanisms, predicting product formation, and designing more efficient synthetic routes. For instance, modeling the oxidation or reduction of the aldehyde group in this compound would provide quantitative data on the energy barriers involved, offering insights into the reaction's feasibility and speed.
Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction This table is for illustrative purposes and does not represent actual data for this compound.
| Parameter | Calculated Value | Unit |
|---|---|---|
| ΔH (Enthalpy) | -25.5 | kcal/mol |
| ΔG (Gibbs Free Energy) | -15.2 | kcal/mol |
| Ea (Activation Energy) | 18.7 | kcal/mol |
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for elucidating the molecular structure of this compound, offering detailed insights into its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of this compound. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, researchers can map out the molecule's complete structure.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The aldehydic proton typically appears as a singlet significantly downfield (around 9-10 ppm). The aromatic protons will appear as multiplets, with their splitting patterns influenced by coupling to each other and to the fluorine atom. The methyl group protons will appear as a singlet further upfield (around 2.4 ppm).
¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum for this compound will show a characteristic peak for the carbonyl carbon of the aldehyde group at the downfield end of the spectrum (around 190 ppm). The aromatic carbons will appear in the range of 110-170 ppm, with the carbon directly bonded to the fluorine atom showing a large coupling constant (J-coupling). The methyl carbon will have a signal in the upfield region of the spectrum.
¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. It provides a direct observation of the fluorine nucleus. The chemical shift of the fluorine atom in this compound provides information about its electronic environment. The signal will be split by coupling to nearby protons on the aromatic ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~9.9 | s | - | Aldehyde (-CHO) |
| ¹H | ~7.4-7.6 | m | - | Aromatic (Ar-H) |
| ¹H | ~2.4 | s | - | Methyl (-CH₃) |
| ¹³C | ~191 | d | J(C,F) ≈ 2-4 | Aldehyde (-CHO) |
| ¹³C | ~163 | d | J(C,F) ≈ 250 | C-F |
| ¹³C | ~142 | d | J(C,F) ≈ 7-9 | C-CH₃ |
| ¹³C | ~138 | d | J(C,F) ≈ 7-9 | C-CHO |
| ¹³C | ~125 | d | J(C,F) ≈ 2-3 | Ar-C |
| ¹³C | ~121 | d | J(C,F) ≈ 21-23 | Ar-C |
| ¹³C | ~115 | d | J(C,F) ≈ 21-23 | Ar-C |
| ¹³C | ~21 | s | - | Methyl (-CH₃) |
| ¹⁹F | ~ -110 to -115 | m | - | Ar-F |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde group, typically found around 1700 cm⁻¹. Other significant peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl group (just below 3000 cm⁻¹), as well as C-F stretching vibrations, which are typically strong and appear in the 1100-1300 cm⁻¹ region. kcvs.ca
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give strong signals in the Raman spectrum. While specific experimental data for this compound is not widely published, the technique is valuable for confirming the presence of the substituted benzene ring and other key structural features. researchgate.net
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3100-3000 | Medium | C-H Stretch | Aromatic |
| ~2950-2850 | Medium | C-H Stretch | Methyl (-CH₃) |
| ~2850 & ~2750 | Weak | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1710-1690 | Strong | C=O Stretch | Aldehyde (-CHO) |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (molar mass: 138.14 g/mol ) would show a prominent molecular ion peak (M⁺) at m/z 138. nih.gov A key fragmentation pattern for benzaldehydes is the loss of a hydrogen atom to form a stable benzoyl cation, resulting in a strong peak at m/z 137 (M-1). Subsequent loss of carbon monoxide (CO) from this fragment would yield a peak at m/z 109.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₈H₇FO). This technique can distinguish this compound from other isomers or compounds with the same nominal mass, confirming its elemental composition with high confidence.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography separates components of a mixture, making it essential for assessing the purity of this compound and for tracking the progress of reactions in which it is a reactant or product.
Gas chromatography is a powerful technique for separating volatile compounds and is well-suited for assessing the purity of this compound. A sample is vaporized and passed through a long column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). rsc.org
The purity of a this compound sample can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. This method can detect and quantify volatile impurities, such as residual starting materials or byproducts from its synthesis. rsc.org
Thin-layer chromatography is a simple, rapid, and inexpensive method used extensively in synthetic chemistry to monitor the progress of a reaction. sigmaaldrich.comukessays.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then placed in a solvent chamber. As the solvent moves up the plate, it carries the components of the mixture at different rates depending on their polarity.
To monitor a reaction involving this compound, spots of the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) are typically used. libretexts.org The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate that the reaction is proceeding. rochester.eduquora.com By comparing the relative positions (Rf values) of the spots, chemists can quickly gauge the extent of the conversion and decide when the reaction is complete. libretexts.org
An Examination of this compound in Chemical Research
The chemical compound this compound is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its specific arrangement of a fluorine atom and a methyl group on the benzaldehyde framework imparts distinct chemical properties that are of interest in the development of more complex molecules. This article focuses on the analytical and structural characterization of this compound within a research framework.
Analytical and Spectroscopic Characterization in Research Contexts
The definitive identification and confirmation of the structure of 3-Fluoro-5-methylbenzaldehyde in a research setting rely on a combination of analytical and spectroscopic techniques. While detailed experimental spectra from peer-reviewed research articles are not widely available, the compound's basic properties can be characterized by data aggregated in chemical databases and supplied by commercial vendors.
Standard characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure and purity.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇FO | PubChem nih.gov |
| Molecular Weight | 138.14 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 189628-39-5 | PubChem nih.gov |
| Monoisotopic Mass | 138.0481 Da | PubChemLite uni.lu |
| XLogP3-AA (Predicted) | 1.8 | PubChem nih.gov |
This table is based on computed data and information from supplier catalogs.
In a research context, ¹H NMR spectroscopy would be used to identify the chemical shifts and coupling constants of the aromatic and methyl protons, confirming their relative positions on the benzene (B151609) ring. Similarly, ¹³C NMR would provide data on the carbon skeleton. IR spectroscopy would be expected to show characteristic absorption bands for the aldehyde C=O stretch and C-F bond vibrations. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. researchgate.net
Column chromatography is a fundamental purification technique in organic synthesis used to isolate a desired compound from a mixture. youtube.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, while a mobile phase (eluent) flows through the column. oiccpress.com
In the context of synthesizing this compound, column chromatography would be the standard method for removing unreacted starting materials, byproducts, and other impurities. The choice of eluent is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). youtube.com A common approach involves starting with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, and gradually increasing the polarity to elute the compounds from the column. scribbr.com
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's absolute structure and stereochemistry.
For a compound like this compound, an X-ray diffraction study would reveal the planarity of the benzene ring, the orientation of the aldehyde group relative to the ring, and the precise intramolecular distances between the fluorine, methyl, and aldehyde substituents. researchgate.net Furthermore, it would elucidate how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as dipole-dipole interactions or C-H···O or C-H···F hydrogen bonds.
A search of publicly available crystallographic databases reveals that, to date, the crystal structure of this compound has not been determined and deposited. Therefore, no experimental data on its solid-state structure, such as unit cell parameters or atomic coordinates, is available in the current body of scientific literature.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 3-Fluoro-5-methylbenzaldehyde and its analogues. Traditional multi-step syntheses are often plagued by issues of low atom economy and the use of hazardous reagents. Emerging trends point towards the adoption of greener synthetic strategies.
Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. nih.govresearchgate.net Future work could explore the photocatalytic oxidation of 3-fluoro-5-methylbenzyl alcohol to the corresponding aldehyde, using heterogeneous photocatalysts under ambient temperature and pressure with air as the oxidant. nih.gov This approach offers a significant improvement in sustainability over traditional methods that rely on stoichiometric heavy metal oxidants. Research in this area would involve screening different photocatalyst systems, such as those based on graphitic carbon nitride (g-C₃N₄) combined with transition metals, to optimize conversion and selectivity. nih.gov
Flow Chemistry: Continuous flow synthesis is another promising avenue for improving the efficiency and safety of chemical processes. google.comrsc.org Implementing the synthesis of this compound in a flow reactor could offer precise control over reaction parameters like temperature and mixing, leading to higher yields and purity. rsc.org This methodology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, and it facilitates easier scale-up. durham.ac.uk Future studies could focus on developing integrated multi-step flow processes that start from simple precursors and deliver the final product without manual isolation of intermediates. uc.pt
Table 1: Comparison of Synthetic Methodologies for Aromatic Aldehydes
| Methodology | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Use of hazardous reagents, low atom economy, potential for runaway reactions | N/A |
| Photocatalysis | Uses light as a clean energy source, mild reaction conditions, environmentally benign nih.govresearchgate.net | Can have issues with light penetration at larger scales, catalyst deactivation | Development of more robust and efficient heterogeneous photocatalysts nih.gov |
| Flow Chemistry | Excellent control over reaction parameters, enhanced safety, easy scalability, potential for automation google.comrsc.org | Higher initial equipment cost, potential for channel clogging | Integration of multi-step reactions, development of in-line purification and analysis durham.ac.ukuc.pt |
Development of New Catalytic Systems for Selective Transformations
The aldehyde functional group and the C-H bonds on the aromatic ring of this compound are prime targets for catalytic transformations. Future research will undoubtedly focus on the development of novel catalytic systems to achieve highly selective functionalization.
Transient Directing Groups for C-H Functionalization: A significant trend in organic synthesis is the use of transient directing groups (TDGs) to achieve site-selective C-H activation. nih.govsnnu.edu.cn This strategy avoids the need for the installation and subsequent removal of a directing group, thus improving step economy. rsc.org For this compound, future research could employ palladium or rhodium catalysts in conjunction with simple amino acids or amines as TDGs to direct functionalization at the ortho-positions (C2 and C6). acs.orgacs.orgnih.gov This would enable the introduction of a wide range of substituents, including aryl, alkyl, and heteroatom groups, providing rapid access to a diverse library of derivatives. nih.gov
Asymmetric Catalysis: The development of catalytic asymmetric methods to transform the aldehyde group is a key area of interest. Chiral catalysts, including organocatalysts and transition metal complexes, could be used for the enantioselective addition of various nucleophiles to the carbonyl group. nih.govbeilstein-journals.orgacs.org Research into the asymmetric fluorination of related α-branched aldehydes has shown that chiral primary amine catalysts can provide high enantioselectivity. acs.org Similar strategies could be adapted for reactions involving this compound, leading to the synthesis of chiral alcohols, amines, and other valuable building blocks. lookchem.comnih.gov
Table 2: Emerging Catalytic Systems for Benzaldehyde (B42025) Functionalization
| Catalytic System | Transformation | Potential Application for this compound |
|---|---|---|
| Palladium/Transient Directing Group | ortho-C-H Arylation, Alkoxylation, Halogenation nih.govrsc.orgacs.org | Synthesis of 2,3,5- and 2,5,6-trisubstituted benzaldehyde derivatives |
| Rhodium/Transfer Hydrogenation | Selective hydrogenation of arenes organic-chemistry.org | Controlled reduction of the aromatic ring while preserving the aldehyde |
| Chiral Copper(I) Complexes | Asymmetric addition of α-fluoronitriles to aldehydes nih.gov | Synthesis of chiral α-fluoro-β-hydroxynitriles |
| Chiral Primary Amine Organocatalysts | Asymmetric α-fluorination of α-branched aldehydes acs.org | Enantioselective functionalization adjacent to the carbonyl group |
Investigation of Biological Activities of Novel Derivatives
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel bioactive compounds.
Schiff Base Derivatives: Schiff bases derived from the condensation of aldehydes with primary amines are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govedgccjournal.org Future research will involve the synthesis of a library of Schiff bases from this compound and various amines, followed by systematic evaluation of their biological activities. Studies on Schiff bases derived from other fluorinated benzaldehydes have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comscirp.org
Kinase Inhibitors: Protein kinases are crucial targets in cancer therapy. tdl.org The development of small molecule kinase inhibitors is an active area of research. The fluorinated aromatic scaffold of this compound could be elaborated into structures that can bind to the ATP-binding site of kinases. researchgate.net Salicylaldehyde-based probes have been shown to engage the conserved catalytic lysine (B10760008) in protein kinases, and this concept could be extended to derivatives of this compound. researchgate.net Future work will focus on the design and synthesis of such derivatives and their evaluation as inhibitors of specific kinases implicated in disease. ed.ac.uknih.gov
Table 3: Potential Biological Activities of this compound Derivatives
| Derivative Class | Target Biological Activity | Rationale |
|---|---|---|
| Schiff Bases | Antimicrobial (antibacterial, antifungal) nih.gov | The imine group is a known pharmacophore; fluorine can enhance activity. mdpi.com |
| Hydrazones | Urease Inhibition mdpi.com | Modification of the carbonyl group can lead to enzyme inhibitory activity. |
| Quinazoline Derivatives | Kinase Inhibition (e.g., Trk, FLT3) nih.gov | The fluorinated aromatic ring can serve as a core scaffold for ATP-competitive inhibitors. |
| Benzohydantoin Derivatives | Receptor Tyrosine Kinase Inhibition researchgate.net | Elaboration of the aldehyde can lead to compounds that target specific cell signaling pathways. |
Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov Future research on this compound will increasingly rely on computational modeling to guide experimental work.
Reaction Mechanism and Selectivity: DFT calculations can be used to elucidate the mechanisms of reactions involving this compound. rsc.org For instance, modeling the transition states in catalytic C-H activation reactions can help explain the observed regioselectivity and guide the design of more efficient catalysts. rsc.org Similarly, computational studies can predict the stereochemical outcome of asymmetric reactions, aiding in the selection of the optimal chiral catalyst or reagent. rsc.org
Prediction of Molecular Properties: Computational methods can predict a wide range of molecular properties, including electronic structure, spectroscopic characteristics, and potential toxicity. researchgate.netacs.org For derivatives of this compound being considered for biological applications, in silico studies can predict their absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize candidates for synthesis and testing. nih.gov
Table 4: Applications of Computational Modeling for this compound
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms nih.govrsc.org | Transition state energies, reaction pathways, regioselectivity |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Absorption and emission wavelengths for materials applications |
| Molecular Docking | Simulation of binding to biological targets | Binding affinities, identification of key interactions for drug design |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical and chemical properties | Boiling point, solubility, reactivity parameters |
Integration of this compound into Multifunctional Materials and Devices
The unique electronic and structural features of this compound make it a candidate for incorporation into advanced materials with tailored properties.
Polymers and Networks: Aromatic aldehydes can be used as monomers or cross-linking agents in polymer synthesis. The presence of the fluorine atom can impart desirable properties such as increased thermal stability and hydrophobicity to the resulting polymers. Future research could explore the copolymerization of this compound with other monomers to create functional polymers for applications in coatings or specialty plastics.
Chemosensors: The aldehyde group is reactive towards certain nucleophiles, a property that can be exploited in the design of chemosensors. nih.govnih.gov Derivatives of this compound could be designed to undergo a colorimetric or fluorescent change upon reaction with specific analytes, such as anions like fluoride (B91410) or cyanide. acs.orgscispace.com The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the sensor molecule, potentially enhancing its sensitivity and selectivity. mdpi.com
Q & A
Basic Research: Synthesis and Characterization
Q1: What are the most reliable synthetic routes for preparing 3-fluoro-5-methylbenzaldehyde, and how can purity be verified? A:
- Synthetic Routes :
- Friedel-Crafts Formylation : Introduce the formyl group to a pre-fluorinated toluene derivative under controlled conditions (e.g., using POCl₃/DMF as a formylating agent).
- Halogen Exchange : Substitute a halogen (e.g., chlorine) in 5-methylbenzaldehyde derivatives with fluorine using KF or CsF in polar aprotic solvents like DMF .
- Purity Verification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
